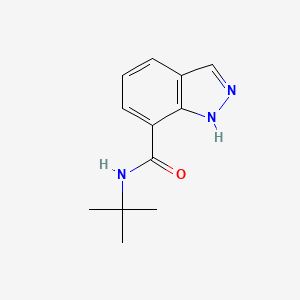

![molecular formula C11H24N2O4 B2952747 tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate CAS No. 1698597-40-8](/img/structure/B2952747.png)

tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate is a chemical compound with the CAS Number: 1698597-40-8 . It has a molecular weight of 248.32 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (2-(((2-(2-hydroxyethoxy)ethyl)amino)ethyl)carbamate . The Inchi Code is 1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.32 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Preparation of Complex Molecules : The compound serves as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, it has been used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine through a multi-step synthesis involving protection of the amino group, condensation, and de-protection processes, achieving an overall yield of 11.4% (Zhong-Qian Wu, 2011).

Role in Synthesis of Biologically Active Intermediates : It acts as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Bingbing Zhao et al., 2017).

Chemoselective Transformations : The compound is utilized in chemoselective transformations of amino protecting groups, indicating its significant role in the selective synthesis and functionalization of amino compounds (M. Sakaitani & Y. Ohfune, 1990).

Applications in Material and Polymer Science

Development of New Polymerisable Antioxidants : Research has also focused on the synthesis of novel antioxidants for polymer stabilization, where derivatives of tert-butyl carbamates show promising results in protecting polypropylene against thermal oxidation, highlighting their potential in materials science (Jiang-qing Pan et al., 1998).

Contributions to Analytical Chemistry

Rapid Analysis of Amino Acid Enantiomers : The derivatives of tert-butyl carbamates have been applied in the chiral-phase capillary gas chromatography for the rapid analysis of amino acid enantiomers, showcasing the utility of these compounds in analytical methodologies (I. Abe et al., 1996).

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used as amine-protected, difunctional reagents in the synthesis of various biochemical compounds .

Mode of Action

Compounds with similar structures have been used in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

Based on its potential use in the synthesis of protacs , it can be inferred that it may influence the ubiquitin-proteasome system, which plays a crucial role in regulating the degradation of proteins within cells.

Result of Action

If it is used in the synthesis of protacs , the result of its action could be the selective degradation of specific target proteins within cells.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTURBAKRQAZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)